Hexafluoroantimonic acid hexahydrate
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Overview
Description
Hexafluoroantimonic acid hexahydrate is a highly potent superacid, known for its extreme acidity and corrosiveness. It is a mixture of hydrogen fluoride and antimony pentafluoride, forming a complex compound that is significantly stronger than pure sulfuric acid . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Hexafluoroantimonic acid hexahydrate can be synthesized through several methods. One common approach involves reacting hydrogen fluoride with antimony pentafluoride . The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired compound. Industrial production methods may involve the dissolution of antimony pentoxide in hydrofluoric acid or the preparation of antimony pentafluoride followed by its reaction with hydrogen fluoride .
Chemical Reactions Analysis
Hexafluoroantimonic acid hexahydrate undergoes various types of chemical reactions, including protonation, dehydrogenation, and dehydration . It is known to protonate nearly all organic compounds, often leading to significant chemical transformations. Common reagents used in these reactions include hydrogen fluoride and antimony pentafluoride. The major products formed from these reactions depend on the specific substrates and conditions used, but they often involve the formation of highly reactive intermediates .
Scientific Research Applications
Hexafluoroantimonic acid hexahydrate has a wide range of scientific research applications. In chemistry, it is used as a superacid catalyst for various reactions, including the preparation of alkylidene oxonium salts . In biology and medicine, it is studied for its potential effects on biological systems, although its extreme corrosiveness limits its direct applications. In industry, it is used in processes that require strong acids, such as the production of certain chemicals and materials .
Mechanism of Action
The mechanism by which hexafluoroantimonic acid hexahydrate exerts its effects involves the protonation of organic compounds, often leading to dehydrogenation or dehydration . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate protons and interact with various chemical species. The exact mechanism of action can vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
Hexafluoroantimonic acid hexahydrate is unique among superacids due to its extreme acidity and reactivity. Similar compounds include fluoroboric acid and other fluoro-based superacids . Compared to these compounds, this compound is often considered to be one of the strongest and most reactive, making it particularly useful in applications that require such properties .
Properties
IUPAC Name |
hexafluoroantimony(1-);hydron;hexahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSSNXRZMXGHE-UHFFFAOYSA-I |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H13O6Sb |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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